molecular formula C5H10ClF2NO B1449694 3-(Difluoromethoxy)pyrrolidine hydrochloride CAS No. 1638772-00-5

3-(Difluoromethoxy)pyrrolidine hydrochloride

Cat. No.: B1449694
CAS No.: 1638772-00-5
M. Wt: 173.59 g/mol
InChI Key: LXHRYAAJXXHSSQ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NOThis compound is often used in research due to its distinctive chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethoxy chloride in the presence of a base to facilitate the substitution reaction on the pyrrolidine ring . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

    Addition Reactions: The compound can react with electrophiles to form addition products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydride or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a difluoromethoxy-substituted amine derivative, while oxidation can produce a difluoromethoxy ketone .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

3-(difluoromethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHRYAAJXXHSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638772-00-5
Record name Pyrrolidine, 3-(difluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638772-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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